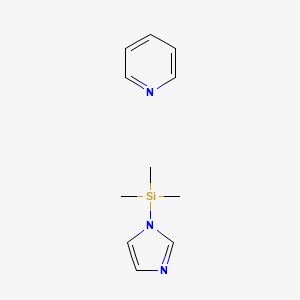

imidazol-1-yl(trimethyl)silane;pyridine

Vue d'ensemble

Description

imidazol-1-yl(trimethyl)silane;pyridine is a silylating reagent composed of 1-(Trimethylsilyl)imidazole and pyridine in a 1:4 ratio. This compound is widely used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), for the derivatization of various functional groups to enhance their volatility and detectability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

imidazol-1-yl(trimethyl)silane;pyridine is typically prepared by mixing 1-(Trimethylsilyl)imidazole with pyridine in the specified ratio. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The mixture is then purified to remove any impurities that may affect its performance in analytical applications .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of advanced purification techniques such as distillation and recrystallization to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

imidazol-1-yl(trimethyl)silane;pyridine primarily undergoes silylation reactions, where it reacts with various functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These reactions are essential for increasing the volatility and stability of the analytes in GC-MS analysis .

Common Reagents and Conditions

The silylation reactions using this compound are typically carried out under mild conditions, often at room temperature. Common reagents used in these reactions include solvents like dichloromethane and acetonitrile, which help dissolve the analytes and facilitate the reaction .

Major Products Formed

The major products formed from the silylation reactions with this compound are trimethylsilyl derivatives of the original analytes. These derivatives are more volatile and thermally stable, making them suitable for analysis by GC-MS.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Agents

Imidazole derivatives, including imidazol-1-yl(trimethyl)silane; pyridine, have been investigated for their potential as anticancer agents. For instance, modifications of imidazole rings have shown promising results in enhancing metabolic stability and potency against various cancer cell lines. A study demonstrated that compounds incorporating imidazole exhibited significant antiproliferative activity, with IC50 values in the nanomolar range .

1.2 Anti-inflammatory and Autoimmune Treatments

Research has highlighted the utility of imidazo[1,2-a]pyridine derivatives in treating autoimmune diseases by inhibiting Bruton's tyrosine kinase (Btk). These compounds have shown efficacy in reducing inflammation associated with conditions like arthritis, making them valuable candidates for therapeutic development .

Case Study:

A specific study synthesized novel imidazo[1,2-a]pyridine derivatives that effectively inhibited Btk, leading to a reduction in aberrant B-cell activation. These compounds were evaluated for their ability to modulate cellular functions related to autoimmune responses, demonstrating significant therapeutic potential .

Material Science

2.1 Catalysts in Organic Synthesis

Imidazole-based compounds serve as effective catalysts in various organic reactions. For example, they facilitate C–H alkenylation processes, which are crucial for synthesizing complex organic molecules. The use of imidazol-1-yl(trimethyl)silane as a precursor in these reactions has been documented to enhance yields and selectivity .

2.2 Polymer Chemistry

In polymer synthesis, imidazole derivatives are employed to modify polymer properties. Their incorporation into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications.

Table 1: Summary of Biological Activities of Imidazole Derivatives

| Compound Type | Activity Type | IC50 (nM) | References |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Anticancer | 42.9 | |

| Imidazo[1,2-a]pyridine | Anti-inflammatory | - | |

| Triazine-tyrosine hybrids | Multiple Sclerosis | - |

Table 2: Catalytic Applications of Imidazole Derivatives

Mécanisme D'action

The mechanism of action of imidazol-1-yl(trimethyl)silane;pyridine involves the transfer of the trimethylsilyl group to the target functional group. This process increases the volatility and stability of the analytes, making them more suitable for analysis by GC-MS. The molecular targets include hydroxyl, carboxyl, and amino groups, which are converted into their corresponding trimethylsilyl derivatives .

Comparaison Avec Des Composés Similaires

imidazol-1-yl(trimethyl)silane;pyridine is unique in its ability to efficiently silylate a wide range of functional groups under mild conditions. Similar compounds include:

HMDS+TMCS+Pyridine, 319: Another silylating reagent used for similar purposes but with a different composition and ratio.

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Commonly used for silylation but may require harsher conditions compared to this compound.

MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Provides more stable derivatives but is less reactive than this compound.

This compound stands out due to its high reactivity and efficiency in forming stable derivatives under mild conditions, making it a preferred choice in many analytical applications .

Activité Biologique

Imidazol-1-yl(trimethyl)silane;pyridine is a compound that combines the structural features of imidazole, a five-membered nitrogen-containing heterocycle, with trimethylsilanes and pyridine, which is another nitrogen-containing heterocycle. This combination has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

Biological Activities

Research has demonstrated that compounds containing imidazole and pyridine rings exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Imidazole derivatives have shown significant antimicrobial properties. A study indicated that imidazopyridine compounds possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer potential. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . For example, certain analogs have been shown to exhibit cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole compounds have been documented, with studies revealing that they can reduce inflammation markers in vitro and in vivo. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:

- Substituents on the Imidazole Ring : Variations in the substituents can enhance or diminish biological potency.

- Silane Group : The presence of the trimethylsilyl group may influence solubility and bioavailability .

- Pyridine Interaction : The nitrogen atom in pyridine can participate in hydrogen bonding, which may enhance binding affinity to biological targets.

Case Study 1: Antimicrobial Activity Assessment

A series of imidazopyridine derivatives were synthesized and tested for antimicrobial activity. The results indicated that modifications at the 2-position of the imidazole ring significantly increased antibacterial potency against Escherichia coli and Staphylococcus aureus. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL .

Case Study 2: Anticancer Evaluation

In a preclinical study, an imidazo[1,2-a]pyridine derivative was evaluated for its anticancer effects on human breast cancer cell lines. The compound induced apoptosis at concentrations as low as 10 µM, demonstrating a promising therapeutic index .

Propriétés

IUPAC Name |

imidazol-1-yl(trimethyl)silane;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVKFOIOKNIZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627146 | |

| Record name | 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8077-35-8 | |

| Record name | 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.